molecular formula C21H24N4O2 B1684653 TGX-221 CAS No. 663619-89-4

TGX-221

Cat. No.: B1684653
CAS No.: 663619-89-4
M. Wt: 364.4 g/mol
InChI Key: CPRAGQJXBLMUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TGX-221 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110β isoform. It is primarily used in scientific research to study the PI3K signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival. The compound has shown significant potential in cancer research, particularly in targeting specific cancer cell lines .

Mechanism of Action

Target of Action

TGX-221 primarily targets the PI3K p110β catalytic subunit . This subunit is critical for cell growth, proliferation, and tumorigenesis, particularly in PTEN-deficient tumor cells, including prostate cancers .

Mode of Action

This compound interacts with its target, the PI3K p110β subunit, by inhibiting its activity. This inhibition reduces the phosphorylation of protein kinase B (PKB) at the Ser473 site, which is induced by insulin . This interaction leads to changes in the cell’s response to insulin and other growth signals.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting the PI3K p110β subunit, this compound disrupts this pathway, leading to downstream effects such as reduced cell growth and proliferation .

Pharmacokinetics

It is known to be a cell membrane permeable compound , suggesting that it can readily enter cells to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of the PI3K p110β subunit by this compound leads to various molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in certain cell types . In a study on hepatocellular carcinoma cells, this compound showed antagonistic effects, promoting cell growth in PTEN deficient cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence or absence of PTEN, a tumor suppressor gene, can affect the compound’s effects on cell growth . Additionally, the compound has been shown to have disease-modifying activity when applied topically in an experimental model of epidermolysis bullosa acquisita .

Biochemical Analysis

Biochemical Properties

TGX-221 plays a crucial role in biochemical reactions by selectively inhibiting the PI3K p110β isoform with an IC50 value of 8.5 nM . This inhibition is highly specific, as this compound exhibits minimal activity against other PI3K isoforms such as p110α, p110γ, and p110δ . The compound interacts with the ATP-binding site of the p110β subunit, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule in various cellular processes . By inhibiting p110β, this compound disrupts downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In glioblastoma cells, this compound inhibits cell proliferation and induces apoptosis . This compound also affects cell migration and invasion, reducing the metastatic potential of cancer cells . In immune cells, this compound modulates T-cell function by selectively targeting regulatory T cells (Tregs) while sparing conventional T cells (Tconvs) . This selective targeting enhances the efficacy of cancer immunotherapy by reducing the immunosuppressive effects of Tregs . Additionally, this compound has been reported to influence insulin signaling in macrophage cells, highlighting its potential role in metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the PI3K p110β catalytic subunit. By binding to the ATP-binding site of p110β, this compound prevents the conversion of PI to PIP3, thereby inhibiting the activation of downstream signaling pathways such as the Akt pathway . This inhibition leads to reduced cell proliferation, increased apoptosis, and impaired cell migration and invasion . In immune cells, this compound selectively inhibits Tregs by disrupting PI3Kδ signaling, which is critical for Treg survival and function . This selective inhibition enhances the anti-tumor immune response by reducing the immunosuppressive effects of Tregs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under desiccating conditions at -20°C . In glioblastoma cells, the inhibitory effects of this compound on cell proliferation and induction of apoptosis were observed within 24 to 48 hours of treatment . Long-term studies have demonstrated that continuous exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis in cancer cells . Additionally, topical application of this compound has been shown to effectively reduce disease manifestation in experimental models of epidermolysis bullosa acquisita .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of arterial thrombosis, this compound significantly improved blood flow at doses of 1 mg/kg and 3 mg/kg . Higher doses of this compound were associated with increased bleeding times, indicating potential adverse effects at elevated concentrations . In prostate cancer xenograft models, this compound effectively inhibited tumor growth at doses of 10 mg/kg, demonstrating its potential as an anti-cancer agent . These studies highlight the importance of optimizing dosage to balance therapeutic efficacy and potential toxicity.

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism . By inhibiting the p110β subunit of PI3K, this compound disrupts the production of PIP3, leading to reduced activation of Akt and downstream effectors such as mTOR . This inhibition affects various metabolic processes, including glucose uptake, protein synthesis, and lipid metabolism . Additionally, this compound has been shown to interact with other metabolic pathways, such as the insulin signaling pathway, further highlighting its role in metabolic regulation .

Transport and Distribution

This compound is a cell membrane-permeable compound that can be effectively delivered to target tissues . Studies have demonstrated that encapsulation of this compound in PEG-PCL micelles enhances its stability and improves its distribution to prostate cancer cells . Fluorescence imaging studies have shown that this compound is efficiently taken up by target cells, leading to increased intracellular concentrations of the compound . Additionally, this compound has been shown to accumulate in specific tissues, such as tumors, further enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the cytoplasm, where it interacts with the PI3K p110β subunit . This localization is essential for its inhibitory effects on PI3K signaling and downstream pathways . Additionally, studies have shown that this compound can enhance the translocation of FOXO3-GFP, a transcription factor involved in cell survival and apoptosis, to the nucleus . This translocation further contributes to the pro-apoptotic effects of this compound in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: TGX-221 can be synthesized through a series of chemical reactions involving the formation of a pyrido[1,2-a]pyrimidin-4-one core structure. The synthesis typically involves:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TGX-221 undergoes various chemical reactions, including:

    Substitution Reactions: Introduction of different substituents at specific positions on the core structure.

    Oxidation and Reduction Reactions: Modifications of functional groups to alter the compound’s properties.

    Microwave-Assisted Reactions: Used to enhance reaction rates and yields.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various analogs of this compound with different substituents, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Comparison:

This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research for understanding the PI3K signaling pathway and its implications in various diseases.

Biological Activity

TGX-221 is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) β isoform, specifically targeting the p110β subunit. This compound has garnered attention for its potential therapeutic applications across various malignancies and conditions influenced by PI3K signaling pathways. Below, we delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. The compound has shown to have an IC50 value of 8.5 nM against p110β, indicating its potency in inhibiting this specific isoform .

Key Effects:

  • Inhibition of Akt Phosphorylation: this compound reduces insulin-induced phosphorylation at Ser473 of protein kinase B (PKB) in J774.2 macrophage cells, although it does not affect PKB phosphorylation in CHO-IR and 3T3-L1 cells .
  • Impact on Cell Cycle and Apoptosis: In glioblastoma cells (U87 and U251), this compound has been shown to inhibit cell proliferation and induce apoptosis, with flow cytometry revealing increased apoptosis rates at higher concentrations .

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound in various models:

Study FocusModel UsedKey Findings
Arterial ThrombosisFeCl3-induced thrombosis in miceImproved blood flow; increased tail and renal bleeding times .
GlioblastomaU87 and U251 cell linesInhibited proliferation; induced apoptosis; reduced migration and invasion .
Renal Cell CarcinomaA498 and Caki-1 cellsSelective inhibition in VHL/SETD2 mutated RCC cells; reduced tumorigenesis .

Case Studies

  • Glioblastoma Treatment:
    A study assessed the effects of this compound on glioblastoma cells, revealing a dose-dependent inhibition of proliferation and significant induction of apoptosis. The compound also inhibited migration and invasion capabilities of these cancer cells, suggesting its potential as a therapeutic agent for aggressive brain tumors .
  • Renal Cell Carcinoma:
    Research indicated that this compound selectively inhibited renal cell carcinoma (RCC) cells harboring mutations in VHL and SETD2. This selectivity was confirmed through in vitro motility assays and xenograft models, where this compound significantly reduced tumor growth in treated groups compared to controls .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Cancer Cell Proliferation: Inhibits proliferation in multiple cancer types including glioblastoma and renal cell carcinoma.
  • Apoptosis Induction: Promotes apoptosis in cancer cells through modulation of the PI3K/Akt pathway.
  • Migration and Invasion: Reduces migratory and invasive capabilities of tumor cells, highlighting its potential role in metastasis prevention.

Properties

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025688
Record name 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663619-89-4
Record name TGX-221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663619894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TGX-221
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28AW98TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TGX-221
Reactant of Route 2
Reactant of Route 2
TGX-221
Reactant of Route 3
Reactant of Route 3
TGX-221
Reactant of Route 4
TGX-221
Reactant of Route 5
Reactant of Route 5
TGX-221
Reactant of Route 6
TGX-221
Customer
Q & A

A: TGX-221 selectively inhibits the p110β catalytic subunit of PI3K. [, , , , , ] PI3Ks are a family of enzymes that phosphorylate the 3′-OH position of the inositol ring of phosphatidylinositol, producing phosphoinositide messengers that control diverse cellular functions. [, , , , , ] By inhibiting p110β, this compound disrupts downstream signaling cascades, ultimately affecting cell proliferation, survival, migration, and other cellular processes. [, , , , , ]

A: Inhibition of p110β by this compound has been shown to: [, , , , , ]

    A: The molecular formula of this compound is C21H23N5O2, and its molecular weight is 377.44 g/mol. [, ]

    A: While specific spectroscopic data for this compound is limited in the provided research papers, its chemical structure suggests it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods can provide information on its structural conformation, purity, and functional groups. []

    A: this compound is an inhibitor of the enzyme p110β and does not have inherent catalytic properties. It functions by binding to the ATP-binding site of p110β, preventing its catalytic activity. [, , , , , ]

    A: The provided research focuses primarily on experimental investigations of this compound. While there's no direct mention of computational studies, one paper suggests using in silico analysis to compare the expression of different p110 isoforms in glioblastoma. [] This indicates the potential for applying computational methods, like molecular docking or molecular dynamics simulations, to further understand the binding interactions of this compound with p110β and explore its potential for further optimization.

    A: Several studies have investigated structural analogs of this compound to improve its properties or understand SAR. [, , ]

    • Hydroxyl group additions: Synthesis of this compound derivatives with added hydroxyl groups for peptide conjugation revealed that the derivative TGX-D1 retained bioactivity comparable to this compound. [] This suggests a degree of flexibility in the this compound structure for modifications.
    • Analogs for improved solubility: Researchers characterized this compound analogs to improve its aqueous solubility, with the goal of enhancing its therapeutic potential. []
    • Comparison to other inhibitors: Studies comparing this compound with other p110β inhibitors like KIN-193 and AZD6482 highlight the importance of structural variations for potency, selectivity, and pharmacological properties. []

    A: To enhance its delivery and therapeutic potential, researchers have investigated the following formulation approaches for this compound: [, ]

    • PEG-PCL micelles: Encapsulating this compound in PEG-PCL micelles significantly improved its pharmacokinetic properties, including a 2.27-fold greater area under the curve and a 6.16-fold slower clearance rate in mice compared to the free drug. []
    • Nanomicellar formulations: Researchers developed nanomicelles conjugated with a prostate-specific membrane antigen (PSMA) aptamer to deliver this compound specifically to prostate cancer cells. [, ]

    A: Numerous studies have demonstrated the preclinical efficacy of this compound in various cancer models. [, , , , , , , , , , ]

      ANone: While the provided research doesn't explicitly identify specific resistance mechanisms to this compound, it's important to note that resistance to targeted therapies is a common challenge in cancer treatment. Potential mechanisms of resistance could involve:

        A: Researchers have focused on developing targeted drug delivery systems for this compound to improve its efficacy and reduce potential side effects. [, , ] One study successfully utilized PEG-PCL micelles conjugated with a PSMA aptamer to deliver this compound specifically to prostate cancer cells, demonstrating enhanced uptake and anti-tumor activity. [, ] Another approach involved conjugating this compound to a peptide containing a HER2-targeting ligand and a PSA substrate linkage for targeted delivery to HER2-overexpressing prostate cancer cells. []

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.